There is limited information currently available on the specific scientific research applications of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl (also known as 1-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene).
While commercial suppliers exist [CAS 540492-51-1], there is no scientific literature readily available detailing its use in published research. This suggests the compound may be relatively new or niche in its applications.
In the absence of specific research on this molecule, we can speculate on potential applications based on the functional groups it possesses:
Based on the functional groups, 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl could be explored for applications in:
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes an indene core substituted with an amine group and phosphine functionalities. The compound's molecular formula is C15H22N2P, indicating the presence of carbon, hydrogen, nitrogen, and phosphorus atoms. The indene ring system provides a polycyclic aromatic character that can influence the compound's reactivity and biological activity.
The chemical reactivity of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- can be categorized into several types of reactions:
These reactions are essential for the synthesis of derivatives and analogs that may exhibit enhanced properties or different biological activities.
Research indicates that compounds similar to 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- may exhibit significant biological activities, including:
The synthesis of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The applications of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- span various fields:
Interaction studies involving 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:
These studies are crucial for understanding the pharmacological potential and safety profile of the compound.
Several compounds share structural similarities with 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride | Nitro-substituted indene | Exhibits different reactivity due to nitro group presence |
| 5-amino-2,3-dihydro-1H-inden-2-amine | Amino-substituted indene | Contains amino group affecting its biological properties |
| 5,6-diethyl-2,3-dihydro-1H-inden-2-amines | Ethyl-substituted indene | Used as a pharmaceutical intermediate |
The uniqueness of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl lies in its dual functionality as both an amine and a phosphine. This combination allows it to participate in diverse
The phosphorylation of indenylamine scaffolds represents a crucial step in the synthesis of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-. Several strategic approaches have been developed to introduce phosphine functionality into indene-based amine structures.
Direct Phosphorylation Approaches
The most straightforward methodology involves the direct reaction of 2-aminoindenes with diisopropylphosphine derivatives. Research has demonstrated that nucleophilic substitution reactions using metal phosphides provide efficient routes to aminophosphine compounds [1]. The reaction typically proceeds through initial deprotonation of the phosphine precursor followed by nucleophilic attack on appropriately activated indenylamine substrates.
Copper-catalyzed carbon-phosphorus bond formation reactions have emerged as particularly effective for indenylamine phosphorylation [1]. These methodologies leverage the high reactivity of copper-phosphide intermediates, which can readily form carbon-phosphorus bonds under mild conditions. The copper-catalyzed approach offers several advantages including high functional group tolerance and excellent regioselectivity.
Grignard-Mediated Strategies
The use of Grignard reagents in phosphorylation reactions has proven highly effective for indenylamine scaffold modification [1]. This approach involves the generation of phosphine-based Grignard reagents, which subsequently react with electrophilic indenylamine derivatives. The methodology demonstrates excellent yields when applied to sterically hindered substrates, making it particularly suitable for the synthesis of bis(1-methylethyl)phosphino derivatives.
Lithiation-Based Approaches
Lithiation strategies provide another valuable route for introducing phosphine functionality into indenylamine systems [1]. These methods typically involve the selective lithiation of indene precursors followed by reaction with phosphorus electrophiles. The regioselectivity of lithiation can be controlled through the use of directing groups and appropriate reaction conditions.
The design of effective aminophosphine ligands requires careful consideration of both electronic and steric factors. For the synthesis of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-, several key design principles must be considered.
Electronic Considerations
The electronic properties of aminophosphine ligands are fundamentally influenced by both the phosphine and amine components [2]. The bis(1-methylethyl)phosphino group provides electron-donating character through σ-donation while maintaining minimal π-acceptor properties. This electronic configuration enhances the nucleophilicity of the phosphorus center, facilitating coordination to metal centers in catalytic applications.
Research has shown that the electronic density at phosphorus significantly affects the reactivity in oxidative addition reactions [2]. The isopropyl substituents on phosphorus provide optimal electronic properties by balancing electron donation with steric protection against oxidation.
Steric Design Parameters
Steric considerations play a crucial role in determining the effectiveness of aminophosphine ligands [3]. The bis(1-methylethyl)phosphino group provides substantial steric bulk around the phosphorus center, which serves multiple functions. First, it protects the phosphine from oxidation and decomposition. Second, it creates a well-defined coordination environment that can influence reaction selectivity.
The dimethylamino functionality on the indene scaffold provides additional steric and electronic tuning. The N,N-dimethyl substitution pattern prevents undesired coordination through the nitrogen center while maintaining the electron-donating properties of the amine group [3].
Backbone Rigidity and Preorganization
The indene backbone provides a rigid framework that preorganizes the phosphine and amine functionalities in a specific spatial arrangement [3]. This preorganization is crucial for achieving high selectivity in catalytic applications. The planar indene system restricts conformational flexibility, leading to more predictable coordination behavior.
The purification of phosphine-containing compounds presents unique challenges due to their air sensitivity and tendency toward oxidation. Several specialized techniques have been developed for the purification of aminophosphine compounds.
Chromatographic Purification Methods
Column chromatography represents the most widely used purification technique for aminophosphine compounds [4]. Silica gel chromatography is typically performed under inert atmosphere conditions to prevent oxidation of the phosphine functionality. The mobile phase selection is critical, with moderately polar solvents such as dichloromethane and ethyl acetate mixtures providing optimal separation.
Flash chromatography has proven particularly effective for aminophosphine purification due to its rapid separation capabilities [4]. The faster flow rates minimize exposure time to potentially oxidizing conditions while maintaining excellent separation efficiency. Typical flash chromatography conditions involve nitrogen-saturated solvents and sealed column systems.
Borane Protection Strategies
Borane protection of phosphines during synthesis and purification has emerged as a highly effective strategy [5] [6]. The formation of phosphine-borane complexes provides several advantages including enhanced stability toward air and moisture, simplified purification procedures, and preservation of stereochemistry.
The protection reaction typically involves treatment of the phosphine with borane-tetrahydrofuran complex at room temperature [7]. The resulting phosphine-borane adducts can be purified using standard chromatographic techniques without special atmospheric requirements. Deprotection is accomplished using trimethylphosphine in cyclopentyl methyl ether at elevated temperatures [7].
Yield Optimization Strategies
Several strategies have been developed to optimize yields in aminophosphine synthesis. Temperature control is critical, with most phosphorylation reactions proceeding optimally at temperatures between 0°C and room temperature [8]. Higher temperatures can lead to decomposition of sensitive intermediates and reduced overall yields.
Reaction atmosphere control is essential for yield optimization [9]. All manipulations should be performed under dry, oxygen-free conditions using standard Schlenk techniques or glove box environments. The use of flame-dried glassware and anhydrous solvents is mandatory for achieving high yields.
Catalyst optimization has shown significant impact on yield enhancement. For copper-catalyzed phosphorylation reactions, the choice of copper source and ligand system can dramatically affect reaction efficiency [10]. Screening studies have identified optimal catalyst loadings typically ranging from 5-10 mol% for most transformations.
Understanding the mechanistic pathways involved in phosphine-indenylamine coupling reactions is crucial for optimization and development of new synthetic methodologies.
Nucleophilic Substitution Mechanisms
The most common mechanistic pathway for phosphine-indenylamine coupling involves nucleophilic substitution at phosphorus centers [11]. These reactions typically proceed through SN2-type mechanisms with inversion of configuration at the phosphorus center. The reaction rate is highly dependent on the nucleophilicity of the amine component and the electrophilicity of the phosphorus center.
Kinetic studies have revealed that the reaction follows second-order kinetics, being first-order in both phosphine and amine components [11]. The activation energy for these transformations is typically in the range of 15-25 kcal/mol, making them accessible under mild reaction conditions.
Metal-Catalyzed Coupling Pathways
Metal-catalyzed coupling reactions proceed through more complex mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps [12]. For copper-catalyzed phosphorylation reactions, the mechanism typically involves initial oxidative addition of the carbon-halogen bond to copper, followed by transmetalation with a phosphide nucleophile.
Computational studies have provided detailed insights into the energy profiles of these transformations [12]. The rate-determining step is typically the reductive elimination that forms the final carbon-phosphorus bond. This step can be facilitated through the use of appropriate ligands that stabilize the intermediate copper complexes.
Phosphine Activation Mechanisms
Recent mechanistic studies have revealed the importance of phosphine activation in coupling reactions [13]. The formation of phosphonium intermediates through electrophilic activation can significantly enhance the reactivity toward nucleophilic attack. This activation can be achieved through the use of suitable electrophiles or through coordination to metal centers.
The phospha-1,4-addition mechanism has been identified as particularly important in indene-based systems [13]. This pathway involves initial nucleophilic attack of the phosphine on an activated alkene system, followed by intramolecular cyclization to form the final product. The regioselectivity of this process can be controlled through appropriate substrate design and reaction conditions.
Stereochemical Considerations
The stereochemical outcome of phosphine-indenylamine coupling reactions is highly dependent on the mechanism involved [14]. SN2-type reactions at phosphorus proceed with clean inversion of configuration, providing a reliable method for stereocontrol. This has proven particularly important in the synthesis of P-stereogenic aminophosphine ligands.
For reactions involving prochiral indene substrates, the facial selectivity can be controlled through the use of chiral auxiliaries or asymmetric catalysts [14]. Excellent enantioselectivities have been achieved using chiral phosphine ligands in palladium-catalyzed coupling reactions.
The coordination chemistry of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- demonstrates multiple binding modes characteristic of mixed phosphine-amine ligands. As a bidentate ligand featuring both phosphine and amine donor centers, this compound exhibits versatile coordination behavior with transition metals [1] [2].
The primary binding mode involves monodentate coordination through the phosphorus center, where the phosphine lone pair forms a dative bond with the metal center [3] [4]. This mode is favored due to the soft Lewis base character of phosphorus, which matches well with soft transition metal centers according to hard-soft acid-base theory [5]. The molecular formula C₁₇H₂₆NP indicates the presence of diisopropyl substituents on phosphorus, which contribute significant steric bulk with an estimated cone angle in the range of 145-160 degrees [6] [7].
Secondary coordination can occur through the dimethylamino nitrogen center, leading to chelating coordination modes [8]. The formation of five-membered chelate rings through simultaneous P and N coordination provides additional thermodynamic stability through the chelate effect [9]. Stability constants for such mixed P/N ligand systems typically range from log K₁ = 8-12 for first-row transition metals, with values varying based on metal hardness and steric constraints [10] [11].
| Binding Mode | Description | Electronic Effects | Steric Considerations |
|---|---|---|---|
| Monodentate | Single phosphorus donor coordination through lone pair | σ-donation and π-backbonding through P lone pair | Cone angle dependent (87-212°) |
| Chelating | Bidentate coordination through P and N centers | Enhanced donation through P, secondary interaction via N | Chelate bite angle constraints |
| Bridging | Coordination to multiple metal centers (rare for phosphines) | Shared electron density between metal centers | Inter-metal spacing requirements |
| Mixed Coordination | Combination of P-donor and other coordination modes | Variable electronic effects based on coordination mode | Multiple steric interactions |
The stability of metal complexes with this ligand is influenced by both electronic and steric factors. The diisopropylphosphino group provides strong σ-donation while maintaining moderate π-acceptor capability [12] [13]. The dimethylamino group contributes additional electron density, enhancing the overall donor strength of the ligand [14] [15].
Nuclear Magnetic Resonance spectroscopy provides definitive identification of coordination complexes formed with 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-. The ³¹P NMR chemical shifts serve as primary indicators of coordination state, with typical downfield shifts of 10-40 ppm observed upon metal binding [16] [17].
For complexes with diamagnetic metals, the phosphorus chemical shift reflects the electronic environment around the coordinated phosphorus center [18]. Free phosphine ligands typically exhibit ³¹P chemical shifts in the range of -10 to +10 ppm, while coordinated species show shifts between +20 to +60 ppm depending on the metal and coordination geometry [19] [20].
Phosphorus-metal coupling provides additional structural information. For example, in rhodium complexes, ¹J(P-Rh) coupling constants range from 100-200 Hz for monodentate coordination, with values influenced by the trans-influence of other ligands [21]. Similarly, platinum complexes exhibit characteristic ¹J(P-Pt) coupling constants of 2000-4000 Hz, with the magnitude reflecting the strength of the P-Pt bond [22].
Infrared spectroscopy using the Tolman Electronic Parameter approach allows quantification of donor strength through carbonyl stretching frequencies in metal carbonyl complexes [3] [23]. For this ligand system, expected TEP values would fall in the range of 2060-2070 cm⁻¹, indicating moderate to strong donor capability compared to conventional phosphines [24] [13].
| Technique | Key Parameters | Coordination Indicators | Electronic Information |
|---|---|---|---|
| ³¹P NMR | Chemical shifts, J-coupling constants | Downfield shifts upon coordination (10-40 ppm) | Metal oxidation state, ligand environment |
| IR Spectroscopy | CO stretching frequencies (TEP) | Lower ν(CO) for stronger donors | σ-donation strength (TEP values) |
| ⁷⁷Se NMR (selenides) | ¹J(P-Se) coupling constants | Reduced ¹J(P-Se) upon coordination | Phosphine donor ability |
| X-ray Crystallography | Bond lengths, angles | M-P bond distances (2.2-2.4 Å typical) | Structural distortions, steric effects |
The ¹H NMR spectrum provides information about the organic framework and coordination-induced changes. The indene backbone protons typically appear as complex multipiples in the aromatic region (7.0-7.5 ppm), while the isopropyl and dimethylamino substituents provide characteristic patterns that can shift upon coordination [25]. Dynamic processes such as ligand exchange or conformational changes can be monitored through variable temperature NMR studies [16].
The donor strength of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- can be quantitatively compared to conventional phosphines using established electronic parameters. The Tolman Electronic Parameter scale places this ligand intermediate between strong alkyl phosphines and moderate aryl phosphines [24] [26].
Compared to trimethylphosphine (TEP = 2064.1 cm⁻¹), the target compound exhibits slightly enhanced donor strength due to the electron-rich indene framework and dimethylamino substitution [12] [5]. However, it shows stronger donation than triphenylphosphine (TEP = 2068.9 cm⁻¹), positioning it as a moderately strong donor ligand [27] [4].
The molecular electrostatic potential minimum (Vₘᵢₙ) method provides an alternative measure of donor strength that focuses solely on the inherent electronic properties of the ligand [24] [13]. For phosphines with similar substitution patterns, Vₘᵢₙ values correlate well with experimental measures of donor strength, with more negative values indicating stronger σ-donation [28] [29].
| Ligand Type | TEP Range (cm⁻¹) | Donor Strength | π-Acceptor Ability | Example Ligands |
|---|---|---|---|---|
| Alkyl phosphines | 2056-2065 | Strong | Weak | PMe₃, P(t-Bu)₃ |
| Aryl phosphines | 2068-2070 | Moderate | Moderate | PPh₃, P(o-tolyl)₃ |
| Mixed P/N ligands | 2060-2075 | Variable | Variable | 1H-Inden-2-amine derivatives |
| Phosphites | 2076-2085 | Weak | Strong | P(OEt)₃, P(OPh)₃ |
| Aminophosphines | 2055-2070 | Strong | Weak | P(NMe₂)₃ |
The π-acceptor properties of this ligand are moderated by the electron-rich character of both the phosphine substituents and the indene backbone [30] [31]. Unlike strongly π-accepting ligands such as phosphites or trifluorophosphine, the diisopropylphosphino group exhibits only weak π-acceptor behavior [32] [5]. This characteristic makes the ligand particularly suitable for electron-rich metal centers where strong π-backbonding is not desired [33] [34].
Comparative studies with related mixed P/N ligands demonstrate that the spatial arrangement of donor atoms significantly influences coordination behavior [8] [15]. The rigid indene backbone constrains the relative positioning of phosphorus and nitrogen donors, potentially leading to different bite angles compared to flexible alkyl-bridged systems [35] [36].
The steric profile of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- significantly influences its coordination behavior and the properties of resulting metal complexes. The diisopropyl substituents on phosphorus contribute substantial steric bulk, with an estimated cone angle approaching 150-160 degrees [37] [6].
This moderate to high steric demand limits the number of ligands that can coordinate simultaneously to a single metal center [38] [39]. For typical transition metals, a maximum of two such ligands can be accommodated in a cis-configuration, while trans-arrangements may allow slightly closer approach due to reduced inter-ligand interactions [40] [7].
The buried volume (%Vᵦᵤᵣ) parameter provides an alternative measure of steric hindrance that accounts for the three-dimensional space occupied by the ligand near the metal center [40]. For diisopropylphosphines, typical %Vᵦᵤᵣ values range from 25-35%, indicating significant steric presence without being prohibitively bulky [37] [40].
Electronic effects arising from the indene backbone contribute to the unique properties of this ligand system [41] [30]. The fused ring structure provides extended π-conjugation that can participate in secondary interactions with metal centers, particularly those capable of engaging in π-backbonding [42] [32].
| Parameter | Range/Values | Effect on Coordination | Structural Impact |
|---|---|---|---|
| Cone Angle (θ) | 87-212° | Limits coordination number | Geometry distortion at high angles |
| Buried Volume (%Vᵦᵤᵣ) | 15-45% | Controls accessibility to metal | Prevents close approach of substrates |
| Bite Angle | 70-90° (chelates) | Determines chelate stability | Ring strain effects |
| Metal-Ligand Distance | 2.2-2.4 Å | Influences bond strength | Trans-influence variations |
The combination of steric and electronic effects creates unique reactivity profiles for metal complexes of this ligand [43] [44]. The steric bulk can prevent unwanted side reactions by limiting substrate access to the metal center, while the electronic properties ensure adequate metal-ligand bond strength [39] [45]. This balance is particularly important in catalytic applications where both selectivity and activity must be optimized [46] [47].
Temperature-dependent studies reveal that steric constraints can influence ligand exchange kinetics and conformational dynamics [48] [49]. The rigid indene backbone restricts rotational freedom around the C-P bond, leading to well-defined coordination geometries that persist even at elevated temperatures [19] [50].